(R)-1-(Naphthalen-1-yl)-N-((R)-1-phenylethyl)ethanamine

Overview

Description

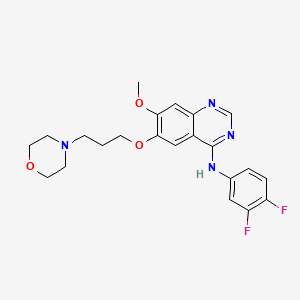

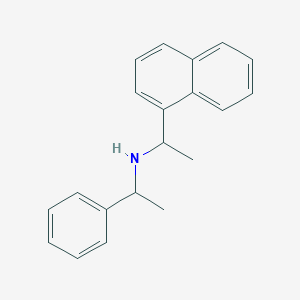

“®-1-(Naphthalen-1-yl)-N-(®-1-phenylethyl)ethanamine” is a compound that contains a naphthalene ring and a phenylethyl group. Naphthalene is a polycyclic aromatic hydrocarbon (PAH) consisting of two fused benzene rings . The phenylethyl group is a two-carbon chain attached to a benzene ring .

Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of the naphthalene and phenylethyl groups. The stereochemistry at the chiral centers would also play a significant role in the compound’s properties .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo reactions such as electrophilic aromatic substitution, nucleophilic aromatic substitution, and various addition and elimination reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Given the presence of aromatic rings in this compound, it would likely be relatively stable and have a high boiling point. It may also be soluble in organic solvents .Scientific Research Applications

Synthesis and Industrial Applications

(R)-1-(Naphthalen-1-yl)-N-((R)-1-phenylethyl)ethanamine has been studied for its use in the efficient synthesis of key intermediates for pharmaceutical compounds. Mathad et al. (2011) describe an efficient synthesis process for 1-(naphthalen-1-yl)ethanamine, a key intermediate in the synthesis of cinacalcet hydrochloride, a drug used for treating secondary hyperparathyroidism. Their study highlights a practical resolution of this compound using R-(−)-mandelic acid, establishing a method viable for industrial-scale production (Mathad et al., 2011).

Chiral Dopants in Liquid Crystals

The compound's derivatives have been explored for their applications in liquid crystal technology. Fukuda et al. (2007) investigated imine-based aromatic dopants derived from (R)-1-phenylethylamine, noting their significant helical twisting power (HTP) in nematic liquid crystals. They found that replacing the benzene ring in these compounds with a naphthalene ring led to a higher HTP, suggesting the importance of the chiral center adjacent to the mesogenic part for the dopant's effectiveness (Fukuda et al., 2007).

Antifungal Applications

There is research into the antifungal properties of derivatives of (R)-1-(Naphthalen-1-yl)-N-((R)-1-phenylethyl)ethanamine. Thvedt et al. (2013) synthesized and characterized a series of chiral benzyl amine type antifungals, noting that several derivatives had MIC50 values similar to commercial drugs against human pathogens like Cryptococcus neoformans. This study suggests potential for developing new antifungal agents (Thvedt et al., 2013).

Catalysis and Asymmetric Synthesis

In catalysis and asymmetric synthesis, the compound has shown potential as well. For instance, Ou et al. (2013) described the synthesis of highly enantiopure primary amines, including (1-naphthyl)-1-ethylamines, using a borane-mediated reduction process. This method is important for creating enantiopure amines, which are valuable in the synthesis of pharmaceuticals like calcimimetic agents (Ou et al., 2013).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-(1-naphthalen-1-ylethyl)-1-phenylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N/c1-15(17-9-4-3-5-10-17)21-16(2)19-14-8-12-18-11-6-7-13-20(18)19/h3-16,21H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRWPJJFNHXBWDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(C)C2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-(Naphthalen-1-yl)-N-((R)-1-phenylethyl)ethanamine | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(1H-Indol-6-yloxy)ethyl]dimethylamine](/img/structure/B3324305.png)

![tert-Butyl N-{2-azaspiro[3.3]heptan-6-yl}-N-methylcarbamate](/img/structure/B3324312.png)

![4-[(3-Ethynylphenyl)amino]-7-(2-methoxyethoxy)-6-quinazolinol](/img/structure/B3324372.png)